2-benzenesulfonamidobenzoic acid

Overview

Description

2-benzenesulfonamidobenzoic acid is a white crystalline solid that is soluble in water and ethanol. It has a melting point of 176°C and a boiling point of 280°C . This compound is known for its ability to bind to DNA by an intercalative mechanism, forming covalent bonds with the bases on the DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzenesulfonamidobenzoic acid typically involves the reaction of benzoic acid derivatives with phenylsulfonyl chloride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-benzenesulfonamidobenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

2-benzenesulfonamidobenzoic acid has been studied for its antimicrobial properties. Sulfonamides, in general, are known to inhibit bacterial growth by interfering with folate synthesis. Research indicates that derivatives of this compound can be effective against various bacterial strains, including those resistant to conventional antibiotics.

Case Study:

A study conducted on the efficacy of benzenesulfonamide analogs demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the sulfonamide structure enhanced potency against resistant strains .

2. Anti-Inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Sulfonamides can inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response.

Data Table: Anti-Inflammatory Activity of this compound

Cancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been identified as a kinase inhibitor, targeting specific pathways involved in cancer cell proliferation.

Case Study:

Research published in the Journal of Medicinal Chemistry indicated that benzenesulfonamide analogs exhibited promising anticancer properties by inhibiting key kinases involved in tumor growth. The analogs were tested in vitro and showed significant cytotoxicity against various cancer cell lines .

Enzyme Inhibition

The compound has been explored as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in maintaining acid-base balance and is implicated in several diseases, including glaucoma.

Case Study:

A study focused on the synthesis and evaluation of selective carbonic anhydrase inhibitors demonstrated that derivatives of this compound effectively inhibited enzyme activity with low toxicity profiles .

Synthesis and Modification

The preparation methods for this compound have been optimized to enhance yield and reduce environmental impact. Various synthetic routes have been documented, emphasizing the importance of mild reaction conditions and the use of readily available reagents.

Data Table: Synthesis Methods Comparison

Mechanism of Action

The mechanism of action of 2-benzenesulfonamidobenzoic acid involves its binding to DNA through an intercalative mechanism. This binding can disrupt the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific enzymes involved in these processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

5-Methyl-2-benzenesulfonamidobenzoic acid: This compound belongs to the same class of sulfanilides and shares similar chemical properties.

2-(2-Chloro-5-(Phenylsulfonyl)benzamido)benzoic acid: Known for its inhibitory effects on lactate transporters, this compound has applications in cancer research.

Uniqueness: Its ability to form covalent bonds with DNA bases sets it apart from other similar compounds .

Biological Activity

2-Benzenesulfonamidobenzoic acid, a member of the benzenesulfonamide family, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits significant potential as an antibacterial, anti-inflammatory, and anticancer agent. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

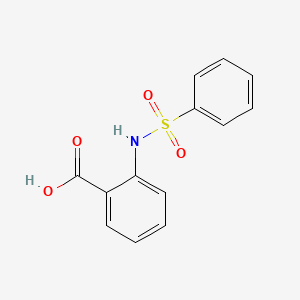

Chemical Structure

The chemical structure of this compound is characterized by a benzenesulfonamide group attached to a benzoic acid moiety. This structural configuration is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzenesulfonamide exhibit potent antibacterial properties. For instance, one study reported that certain analogs of benzenesulfonamides showed significant inhibition against various bacterial strains, including E. coli and S. aureus.

Table 1: Antibacterial Activity of Benzenesulfonamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4d | E. coli | 6.72 mg/mL |

| 4h | S. aureus | 6.63 mg/mL |

| 4a | E. coli, S. aureus | 6.67 mg/mL, 6.45 mg/mL |

These findings indicate that modifications to the sulfonamide structure can enhance antibacterial efficacy.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that certain derivatives could inhibit carrageenan-induced paw edema in rats significantly.

Table 2: Anti-inflammatory Activity of Selected Compounds

| Compound | Edema Inhibition (%) at 1h | Edema Inhibition (%) at 2h | Edema Inhibition (%) at 3h |

|---|---|---|---|

| 4a | 94.69 | - | - |

| 4c | 89.66 | - | - |

| 4d | - | - | - |

The results highlight the potential of these compounds in treating inflammatory conditions.

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives has been extensively studied, particularly their ability to inhibit tumor cell growth and induce apoptosis. A notable study focused on the compound AL106, which demonstrated significant cytotoxic effects against glioblastoma cells (U87) with an IC50 value of 58.6 µM.

Table 3: Cytotoxic Effects on Glioblastoma Cells

| Compound | IC50 (µM) | % Cell Growth Inhibition at 10 µM |

|---|---|---|

| AL106 | 58.6 | ~40% |

| Cisplatin | - | ~90% |

The comparative analysis indicates that while AL106 is less effective than cisplatin, it shows promise as a targeted therapy with reduced toxicity in non-cancerous cells.

Mechanistic Insights

The mechanism of action for the biological activities of benzenesulfonamide derivatives often involves the inhibition of carbonic anhydrase (CA) enzymes, which play a crucial role in various physiological processes including pH regulation and ion transport in cells.

Case Study: Carbonic Anhydrase Inhibition

A study found that certain benzenesulfonamide derivatives exhibited selective inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, demonstrating their potential as antiproliferative agents in cancer therapy .

Q & A

Basic Research Questions

Q. What is the synthetic route for 2-benzenesulfonamidobenzoic acid, and what experimental conditions are critical for optimization?

The compound is synthesized via condensation of benzoic acid derivatives (e.g., 2-aminobenzoic acid) with benzenesulfonyl chloride in aqueous alkaline conditions. Key steps include pH adjustment to 1–2 using HCl to precipitate the product, followed by recrystallization from ethanol to obtain high-purity crystals . Reaction monitoring via NMR or IR spectroscopy is recommended to confirm intermediate formation.

Q. What crystallographic parameters define the structure of this compound?

The compound crystallizes in a monoclinic system (space group C2/c) with cell parameters a = 27.271 Å, b = 8.7223 Å, c = 11.0077 Å, and β = 106.149°. The structure is stabilized by intramolecular N–H···O and C–H···O hydrogen bonds, with intermolecular O–H···O interactions forming cyclic dimers (graph set motif R₂²(8)) . Refinement using SHELXL yields R₁ = 0.041 and wR₂ = 0.105 for 2989 reflections .

Q. How is the molecular geometry of this compound characterized experimentally?

Single-crystal X-ray diffraction (Bruker Kappa APEXII CCD detector, MoKα radiation) is the primary method. Geometric parameters, such as S–N (1.6213 Å) and S–O (1.4248 Å) bond lengths, are validated against literature values. Deviations in bond angles (e.g., N1–C7–C8 = 119.10°) arise from steric effects of substituents .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

The crystal packing is governed by O–H···O hydrogen bonds forming R₂²(8) dimers and C–H···π interactions. Graph set analysis (Etter formalism) reveals the role of directional hydrogen bonds in stabilizing layered zigzag arrangements along the a-axis . These interactions are critical for predicting polymorphism and co-crystal design.

Q. What discrepancies exist in reported bond lengths (e.g., S–N, S–O), and how can they be resolved?

The S–N bond in this compound (1.6213 Å) is shorter than values in analogous sulfonamides (e.g., 1.6458 Å). This discrepancy may arise from differences in refinement protocols (e.g., SHELXL vs. older software) or electron density modeling. Cross-validation with high-resolution data (e.g., synchrotron sources) and Hirshfeld surface analysis are recommended .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?

Key factors include:

- Solvent selection : Ethanol/water mixtures yield prismatic crystals due to controlled solubility.

- pH control : Acidic conditions (pH 1–2) prevent premature hydrolysis of the sulfonamide group.

- Temperature gradient : Slow cooling (0.5°C/hour) minimizes defects .

Q. What methodological strategies address contradictions in crystallographic data between studies?

- Data collection : Ensure θ range > 50° to improve resolution (e.g., θmax = 27.9° in ).

- Refinement : Use constraints for H-atom positions and anisotropic displacement parameters for non-H atoms.

- Validation tools : Employ checkCIF/PLATON to flag geometric outliers .

Q. Methodological Guidance

Q. What software is recommended for refining the crystal structure of sulfonamide derivatives?

SHELXL (for small-molecule refinement) and OLEX2 (for graphical interface integration) are industry standards. SHELXL’s robust least-squares algorithms handle twinning and high Z″ values effectively .

Q. How should researchers design experiments to study structure-activity relationships (SAR) for biological applications?

- Derivatization : Introduce substituents at the benzene ring (e.g., halogens, nitro groups) to modulate electronic effects.

- Biological assays : Use enzyme inhibition studies (e.g., MetAP2) with IC₅₀ determination via fluorescence-based assays.

- Correlate data : Map hydrogen-bonding motifs (e.g., S(6) rings) to inhibitory potency using multivariate analysis .

Properties

IUPAC Name |

2-(benzenesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c15-13(16)11-8-4-5-9-12(11)14-19(17,18)10-6-2-1-3-7-10/h1-9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAHUXDVSURYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188388 | |

| Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34837-67-7 | |

| Record name | 2-[(Phenylsulfonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34837-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034837677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzenesulfonamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.